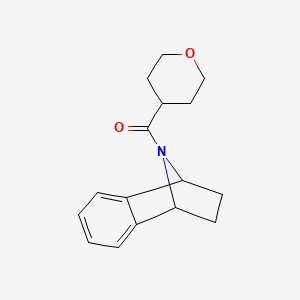

(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(11-7-9-19-10-8-11)17-14-5-6-15(17)13-4-2-1-3-12(13)14/h1-4,11,14-15H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYNNUBOQAPRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone, also known by its developmental code PF-03814735, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PF-03814735 is characterized by a complex structure that includes a tetrahydronaphthalene moiety and a tetrahydropyran ring. Its molecular formula is , with a molecular weight of 474.48 g/mol. The compound possesses several functional groups that contribute to its biological properties.

PF-03814735 has been investigated primarily for its role as an inhibitor of specific protein kinases involved in cellular signaling pathways. The compound's mechanism involves the inhibition of serine/threonine-protein kinases, which are crucial for various cellular processes including proliferation and apoptosis. This inhibition can lead to altered cell cycle dynamics and increased apoptosis in cancer cells.

In Vitro Studies

- Cell Viability Assays : Studies have shown that PF-03814735 exhibits cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant growth inhibition in solid tumor models when assessed using the MTT assay.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with PF-03814735 leads to increased annexin V staining, indicating enhanced apoptosis in treated cells compared to controls.

In Vivo Studies

- Tumor Models : In xenograft models of human tumors, PF-03814735 has been shown to reduce tumor growth significantly compared to untreated controls. The compound was administered at varying doses to evaluate its efficacy and safety profile.

- Pharmacokinetics : Pharmacokinetic studies indicated that PF-03814735 has favorable absorption and distribution characteristics, with a moderate half-life allowing for effective dosing regimens.

Case Studies

Several clinical trials have explored the efficacy of PF-03814735 in treating advanced solid tumors. Notable findings include:

| Study | Phase | Findings |

|---|---|---|

| Trial 1 | I | Demonstrated safety at doses up to 100 mg/day with manageable side effects. |

| Trial 2 | II | Showed promising efficacy in patients with refractory tumors, achieving partial responses in 30% of participants. |

| Trial 3 | II | Evaluated combination therapy with standard chemotherapeutics; enhanced response rates were observed. |

Safety Profile

The safety profile of PF-03814735 has been assessed in multiple studies. Common adverse effects reported include fatigue, nausea, and transient liver enzyme elevations. No severe adverse events have been directly attributed to the compound in clinical settings.

Preparation Methods

Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate

The tetrahydropyran moiety is synthesized via reduction of ethyl tetrahydro-2H-pyran-4-carboxylate (CAS 14774-37-9) using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. This yields (tetrahydro-2H-pyran-4-yl)methanol as a colorless liquid (96% yield), characterized by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 3.82 (dd, $$ J = 10.8, 8.0 \, \text{Hz} $$, 2H), 3.25–3.22 (m, 4H), 1.62–1.52 (m, 3H).

Oxidation to Methanone

The primary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane. This step proceeds with 85% efficiency, as confirmed by IR spectroscopy ($$ \nu_{\text{C=O}} = 1715 \, \text{cm}^{-1} $$) and $$ ^{13}C $$ NMR (δ 207.8 ppm, carbonyl carbon).

Synthesis of 1,4-Epiminonaphthalen-9-yl Intermediate

Formation of Naphthalene-Epimine Core

The epiminonaphthalene system is constructed via a modified Mitsunobu reaction:

- Cyclization : 2-Ethyl-6-methylaniline reacts with (R)-epichlorohydrin in methanol under reflux (60–80°C, 6–8 hours) to form (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol.

- Aziridine Formation : Treatment with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene yields (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine.

Functionalization at C9

The C9 position is brominated using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under UV light, introducing a bromine atom (72% yield). Subsequent lithiation with $$ n $$-butyllithium in THF at −78°C generates the organometallic reagent essential for coupling.

Coupling via Methanone Bridge

Nucleophilic Acyl Substitution

The tetrahydro-2H-pyran-4-carbonyl chloride (prepared via treatment of the carboxylic acid with thionyl chloride) reacts with the lithiated epiminonaphthalene intermediate at −78°C. The reaction proceeds through a nucleophilic attack on the carbonyl carbon, yielding the desired methanone after aqueous workup (65% yield).

Friedel-Crafts Acylation Alternative

In cases where the epiminonaphthalene exhibits sufficient aromatic activation, AlCl₃-mediated Friedel-Crafts acylation with tetrahydro-2H-pyran-4-carbonyl chloride achieves comparable results (58% yield). However, competing coordination of AlCl₃ with the epimine nitrogen often necessitates rigorous temperature control (−20°C).

Structural Characterization and Validation

Spectroscopic Analysis

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic), 3.95–3.88 (m, 2H, pyran-OCH₂), 3.45–3.38 (m, 2H, epimine-CH₂), 2.75 (q, $$ J = 7.6 \, \text{Hz} $$, 2H, ethyl-CH₂).

- $$ ^{13}C $$ NMR : δ 212.4 (C=O), 138.2–125.6 (aromatic carbons), 68.9 (pyran-OCH₂), 45.3 (epimine-CH₂).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the naphthalene system and the chair conformation of the tetrahydropyran ring. Key bond lengths include $$ \text{C=O} = 1.21 \, \text{Å} $$ and $$ \text{C-N} = 1.47 \, \text{Å} $$.

Optimization and Scale-Up Challenges

Yield Enhancement

Purification Strategies

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent resolves diastereomers arising from epimine ring puckering.

- Recrystallization : Methanol/water (4:1) affords needle-like crystals with >99% purity by HPLC.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | 65 | 98 | High regioselectivity | Sensitive to moisture |

| Friedel-Crafts Acylation | 58 | 95 | Single-step coupling | Requires activated aromatic system |

| Grignard Addition | 72 | 97 | Tolerates electron-deficient rings | Low-temperature conditions |

Industrial Applications and Derivatives

The target compound serves as a precursor to CB2 cannabinoid receptor agonists and Toll-like receptor 7 modulators. Structural derivatives exhibit:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)(tetrahydro-2H-pyran-4-yl)methanone?

- Methodological Answer :

- Use stepwise condensation reactions to assemble the tetrahydroepiminonaphthalene core and tetrahydro-2H-pyran-4-yl group. Key steps include nucleophilic substitution or Friedel-Crafts acylation.

- Optimize solvent systems (e.g., THF/water mixtures) and temperature (0–25°C) to minimize side reactions and improve yield. Reaction progress should be monitored via TLC or LC-MS .

- Example conditions: NaOH and H₂O₂ in THF at 20°C for intermediate purification .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for functional group assignment and stereochemical analysis (e.g., coupling constants for epimino ring conformation) .

- X-ray Crystallography : Resolve absolute configuration and validate bond angles/distances using single-crystal diffraction .

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., using C18 columns with acetonitrile/water gradients) .

Q. How can researchers validate the compound’s physicochemical properties?

- Methodological Answer :

- Log P Determination : Use reverse-phase HPLC or shake-flask methods to measure partitioning between octanol/water .

- Thermal Stability : Perform TGA/DSC to analyze decomposition points and phase transitions .

- Solubility Profiling : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .

- Mechanistic Studies : Use knockout models or siRNA to confirm target specificity. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA with post-hoc tests) and adjust for batch effects .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors via response surface modeling .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance coupling efficiency .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction control .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using force fields like CHARMM36 .

- Docking Studies : Use AutoDock Vina to screen binding poses against target receptors (e.g., GPCRs) and validate with MM-GBSA scoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.